Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate
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Overview
Description
Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrazole ring, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
The synthesis of Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the methoxyethoxy group: This step involves the reaction of the pyrazole intermediate with 2-methoxyethanol in the presence of a suitable catalyst.
Methylation: The final step includes the methylation of the amino group using methyl iodide or a similar methylating agent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate involves its interaction with specific molecular targets and pathways. The pyrazole ring in the compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate can be compared with other similar compounds, such as:
Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]propanoate: This compound has a similar structure but with a propanoate group instead of an acetate group.
Ethyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate: This compound has an ethyl group instead of a methyl group.
Methyl 2-[[3-(2-ethoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate: This compound has an ethoxyethoxy group instead of a methoxyethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4/c1-13-7-8(11-6-9(14)16-3)10(12-13)17-5-4-15-2/h7,11H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRFLGQCBDUQHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OCCOC)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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